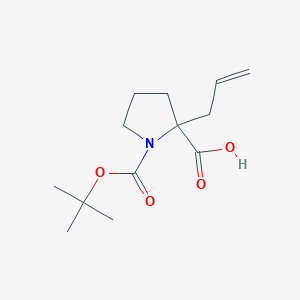
3-(Aminosulfonyl)benzenecarbothioamide
Übersicht
Beschreibung
3-(Aminosulfonyl)benzenecarbothioamide is a useful research compound. Its molecular formula is C7H8N2O2S2 and its molecular weight is 216.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Aminosulfonylation Process
A palladium-catalysed aminosulfonylation process is used in a one-pot, three-component sulfone synthesis. This process combines aryl-, heteroaryl-, and alkenyl iodides with a sulfonyl unit and an electrophilic coupling fragment, where the sulfonyl unit is delivered in the form of an aminosulfonamide (Richards-Taylor, Blakemore, & Willis, 2014).
N-Radical Initiated Aminosulfonylation
N-Radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through the insertion of sulfur dioxide is reported. This approach, using O-Aryl oximes and DABCO·(SO2)2 under visible light, leads to the generation of diverse 1,2-thiazine 1,1-dioxides (Li, Mao, & Wu, 2017).
Synthesis and Antioxidant Activity of New Compounds
New sulfonamide drugs synthesized from aldehydes thio-semi-carbazones and benzene sulphonyl chloride show potential as anticancer agents. Molecular docking studies are used to analyze binding energy and interactions against human breast cancer cells (Mohamed et al., 2022).
Copper-Catalyzed Aminosulfonylation
Copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been developed, synthesizing potentially bioactive 1,3-oxazines. This method features a cheap catalyst, stable sulfone reagents, and simple operation (Dong et al., 2021).
Affinity Chromatography of Band 3 Protein
Affinity chromatography of Band 3 protein was performed using various inhibitor ligands and spacer arms. This process was effective in isolating pure Band 3 protein, essential in understanding erythrocyte membrane functionality (Pimplikar & Reithmeier, 1986).
Runoff Studies of Sulfonylurea Herbicides
The runoff potential of sulfonylurea herbicides under different tillage systems was evaluated. This study is significant in understanding the environmental impact of these compounds (Afyuni, Wagger, & Leidy, 1997).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, Thiobenzamide, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-sulfamoylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-7(12)5-2-1-3-6(4-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREQQHVRMDVJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408859 | |
| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56542-68-8 | |
| Record name | 3-(Aminosulfonyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56542-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 221613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056542688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC221613 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)











